7-nitro-2,3-dihydro-1H-inden-1-amine
Description
7-Nitro-2,3-dihydro-1H-inden-1-amine is a nitro-substituted derivative of 2,3-dihydro-1H-inden-1-amine, a bicyclic amine with a fused benzene and cyclopentane ring system. The compound features a nitro (-NO₂) group at the 7-position of the indane scaffold (Fig. 1).
Properties
CAS No. |
1337402-94-4 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.1879 |
Synonyms |
7-nitro-2,3-dihydro-1H-inden-1-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Molecular formula : C₉H₁₀N₂O₂ (calculated based on substituent addition to the parent indenamine structure).
- Functional groups: Primary amine (-NH₂) at position 1 and nitro (-NO₂) at position 6.
Positional Isomers and Substituted Analogs
The pharmacological and physicochemical properties of indenamine derivatives are highly sensitive to substituent position and type. Below is a comparative analysis of 7-nitro-2,3-dihydro-1H-inden-1-amine with its structural analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Electron-withdrawing groups (NO₂, Br, Cl): Enhance stability and influence binding in receptor-ligand interactions (e.g., nitro groups in antioxidant derivatives ). Electron-donating groups (OCH₃): Increase solubility and alter metabolic stability, as seen in methoxy-substituted analogs .
7-Substituted derivatives (Br, Cl, OCH₃) are frequently utilized as intermediates, indicating the synthetic versatility of this position .
Pharmacological and Functional Comparisons
Antioxidant and Anticancer Activities:
- Nitro-phenyl thiourea derivatives (e.g., compound 4h in ) demonstrate potent antioxidant activity (IC₅₀: 12.4 µM in DPPH assay), outperforming reference compounds like Imatinib in silico docking studies . This suggests that nitro groups enhance radical scavenging efficacy.
- Bromo- and methoxy-substituted indenamines are less studied for bioactivity but serve as precursors for fluorescent probes or enzyme inhibitors, as seen in phospholipid-binding studies (e.g., NBD-PA analogs in ).
Structural and Conformational Studies:
- Polymorphism and stereochemical deviations are noted in indenone derivatives (), highlighting the importance of molecular conformation in material properties. For example, orthorhombic and triclinic polymorphs exhibit distinct packing efficiencies, which could extrapolate to nitro-indenamine crystals .
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